molecular formula C5H10O3 B3342954 Methyl 3-hydroxy-2-methylpropanoate CAS No. 42998-03-8

Methyl 3-hydroxy-2-methylpropanoate

Cat. No.: B3342954
CAS No.: 42998-03-8
M. Wt: 118.13 g/mol
InChI Key: ATCCIZURPPEVIZ-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2-methylpropanoate is a useful research compound. Its molecular formula is C5H10O3 and its molecular weight is 118.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-hydroxy-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-4(3-6)5(7)8-2/h4,6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCCIZURPPEVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42998-03-8
Record name Propanoic acid, 3-hydroxy-2-methyl-, methyl ester
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Record name methyl 3-hydroxy-2-methylpropanoate
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Significance As a Chiral Building Block in Advanced Organic Synthesis

Methyl 3-hydroxy-2-methylpropanoate is a highly valued chiral building block in the field of advanced organic synthesis. Its utility stems from the presence of multiple functional groups and a stereogenic center, which allow for the construction of complex molecular architectures with a high degree of stereochemical control. The hydroxyl and ester functionalities provide reactive sites for a variety of chemical transformations, making it a versatile precursor for more elaborate molecules. chemimpex.comchemimpex.com

The ability to introduce specific stereochemistry is paramount in the synthesis of pharmaceuticals and agrochemicals, where the biological activity of a molecule is often dependent on its three-dimensional arrangement. This compound serves as a key intermediate in the production of enantiomerically pure compounds, which are crucial for the development of effective and selective drugs. chemimpex.comchemimpex.com Its application in asymmetric synthesis allows researchers to construct specific enantiomers of target molecules, thereby avoiding the potential for off-target effects or reduced efficacy associated with racemic mixtures.

Historical Context of Its Utilization in Complex Molecule Construction

The application of Methyl 3-hydroxy-2-methylpropanoate in the synthesis of complex natural products has a notable history. It has been employed as a crucial starting material in the total synthesis of several biologically active marine natural products. For instance, the (S)-enantiomer of this compound has been utilized as a key building block in the synthesis of dictyostatin, discodermolide, and spongidepsin. fishersci.atchemicalbook.com These complex polyketides have attracted considerable interest from the scientific community due to their potent cytotoxic and antimitotic activities.

Furthermore, derivatives of this compound have been instrumental in the construction of other intricate molecular frameworks. For example, methyl 3-hydroxy-2-methylenebutanoate, a related α,β-unsaturated ester, is a precursor to methyl 2-(benzylamino)methyl-3-hydroxybutanoate, which can be cyclized to form N-benzyl-2,3-azetidinedione, a β-lactam derivative. orgsyn.org This highlights the broader utility of the underlying 3-hydroxy-2-methylpropanoate scaffold in the synthesis of diverse and complex molecules.

Enantiomeric Forms: S and R Methyl 3 Hydroxy 2 Methylpropanoate in Stereoselective Research

Chemoenzymatic and Biocatalytic Approaches for Enantioselective Synthesis of this compound

The use of enzymes in organic synthesis offers a powerful route to chiral compounds, often providing exceptional levels of stereoselectivity under mild reaction conditions. Biocatalytic methods, particularly those involving whole cells or isolated enzymes, have been extensively explored for the production of enantiomerically pure this compound.

Application of Enoate Reductases for Asymmetric Bioreduction

A prominent biocatalytic strategy for synthesizing (R)-methyl 3-hydroxy-2-methylpropanoate, also known as the 'Roche ester', involves the asymmetric bioreduction of a C=C double bond. researchgate.net Enoate reductases, specifically those from the 'Old Yellow Enzyme' (OYE) family of flavoproteins, are particularly effective for this transformation. researchgate.netnih.gov These enzymes catalyze the reduction of α,β-unsaturated compounds that have an electron-withdrawing group, using a nicotinamide (B372718) cofactor like NAD(P)H. nih.govnih.gov

The synthesis is typically achieved through the bioreduction of methyl 2-hydroxymethylacrylate or its O-protected derivatives. researchgate.net Research has demonstrated that various enoate reductases can produce the desired (R)-enantiomer with excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee). researchgate.netnih.gov While modifying the O-protective group on the substrate can significantly impact the reaction rate, it has been observed to have little effect on the high stereoselectivity of the reduction. researchgate.net

Optimization of Enzymatic Reaction Conditions for High Enantiomeric Excess

Achieving high conversion rates and enantiomeric excess in biocatalytic reductions necessitates the careful optimization of reaction parameters. Key factors include pH, temperature, and, crucially, the regeneration of the NAD(P)H cofactor, which is consumed in the reaction. nih.govresearchgate.net

To make the process economically viable, external cofactor recycling is often avoided by using whole microbial cells, which can have drawbacks like competing enzymatic activities that may lower stereoselectivity. nih.gov A more refined approach involves the co-expression of the desired enoate reductase with a suitable redox enzyme for NAD(P)H regeneration within a host organism like Escherichia coli. nih.gov For instance, a glucose dehydrogenase-based system can be coupled with the enoate reductase to continuously regenerate the required cofactor, leading to highly efficient and stereoselective bioreductions on a preparative scale. ntnu.nocas.cn The optimal temperature and pH are enzyme-specific; for example, the enoate reductase Achr-OYE4 from Achromobacter sp. JA81 shows maximum activity around 30-35°C and a pH of 7.5. cas.cn

Table 1: Optimal Reaction Conditions for Enoate Reductase Achr-OYE4

Parameter Optimal Condition
Enzyme Source Achromobacter sp. JA81
Cofactor Preference NADH
Optimal pH 7.5 (Tris-HCl buffer)
Optimal Temperature 30°C (Tris-HCl) / 35°C (KPi)

| Cofactor Recycling System | Glucose Dehydrogenase |

This table is based on data for the novel enoate reductase Achr-OYE4, illustrating typical parameters for optimization. cas.cn

Novel Biocatalysts and Engineered Enzymes for Enantiopure this compound Synthesis

The continuous search for more robust and efficient biocatalysts has led to the discovery and characterization of new enoate reductases from various microorganisms. cas.cn Advances in genome sequencing have rapidly expanded the OYE family, although many putative enzymes require functional characterization. cas.cn

An example is Achr-OYE4, a novel FMN-dependent enoate reductase discovered in the genome of Achromobacter sp. JA81. cas.cn Although transcription was not detected in the native strain, the heterologously expressed protein in E. coli displayed excellent activity and stereoselectivity toward several activated alkenes. cas.cn When coupled with a glucose dehydrogenase recycling system, this enzyme achieved product yields of up to 99% with an enantiopurity of >99% ee for certain substrates. cas.cn Such discoveries add valuable new tools to the biocatalyst reservoir for asymmetric synthesis.

Table 2: Performance of Selected Enoate Reductases in Asymmetric Bioreduction

Enzyme Source Organism Substrate Enantiomeric Excess (ee)
OYE Family Enzymes Fungi/Bacteria Methyl 2-hydroxymethylacrylate derivatives up to >99% (R)
Achr-OYE4 Achromobacter sp. JA81 Activated Alkenes >99%

| OYE1 | Saccharomyces cerevisiae | β-nitroacrylates | High |

This table provides a comparative overview of the stereoselectivity of different enoate reductases from the OYE family. researchgate.netnih.govcas.cn

Asymmetric Organic Synthesis Routes of this compound

Alongside biocatalysis, asymmetric organic synthesis provides crucial pathways for producing enantiomerically pure this compound and its derivatives. These methods often rely on chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Chiral Auxiliaries and Catalytic Asymmetric Reactions for its Derivatization

Catalytic asymmetric hydrogenation is a powerful tool for establishing the chiral centers in this compound. This approach often employs transition metal complexes with chiral ligands. For instance, the homogeneous hydrogenation of methyl 3-hydroxy-2-methylenepentanoate can be achieved using a biphosphinorhodium catalyst, yielding the product with high stereochemical purity. orgsyn.org

Other advanced strategies involve catalytic asymmetric reactions that construct the molecule's core in a stereoselective manner. For example, tandem reactions catalyzed by a chiral Lewis acid can facilitate Friedel-Crafts/lactonization sequences to produce complex chiral hydroxy-esters. researchgate.net Similarly, zirconium-catalyzed asymmetric opening of meso-ketene acetals represents a sophisticated method for generating enantioenriched monoprotected diols, which are versatile chiral building blocks. nih.gov

Stereocontrolled Functionalization and Derivatization Strategies of this compound

Achieving specific stereoisomers often requires highly controlled methods of functionalizing a precursor molecule. One such strategy is the alkylation of a pre-formed β-hydroxy ester dianion, which can proceed with high stereoselectivity (≥95%). orgsyn.org This method allows for the introduction of the methyl group at the α-position with precise stereocontrol.

Furthermore, chemoenzymatic approaches can be employed for the selective derivatization of related structures. Lipases have been used to perform highly regioselective acylation of primary hydroxyl groups in diol precursors, such as benzyl (B1604629) 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate. researchgate.net Using an acid anhydride (B1165640) like butanoic anhydride in the presence of an immobilized lipase (B570770) can exclusively yield the monoacylated product in high yields, demonstrating the power of enzymes in the selective manipulation of functional groups within a molecule. researchgate.net More complex transformations, like the silicon-assisted aza- researchgate.netresearchgate.net-Wittig sigmatropic rearrangement, have been used to establish the relative stereochemistry in the synthesis of related amino acid derivatives, showcasing the intricate strategies available for stereocontrolled synthesis. rsc.org

Reaction Mechanism Elucidation in Synthetic Pathways Involving this compound

The reactivity of this compound is dictated by its two primary functional groups: the ester and the primary alcohol. Understanding the mechanisms of reactions at these sites is crucial for its strategic use in the synthesis of more complex molecules.

Mechanistic Pathways of Esterification and Hydrolysis of this compound

Esterification:

The formation of this compound from 3-hydroxy-2-methylpropanoic acid and methanol (B129727) is a classic example of Fischer esterification. orgsyn.orgmasterorganicchemistry.com This acid-catalyzed reaction proceeds through a nucleophilic acyl substitution mechanism. The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comkhanacademy.org The lone pair of electrons on the oxygen of methanol then attacks this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. wikipedia.orgorganic-chemistry.org Subsequently, a proton transfer occurs from the newly added methoxy (B1213986) group to one of the hydroxyl groups, converting it into a good leaving group (water). khanacademy.org The elimination of a water molecule, facilitated by the donation of a lone pair from the remaining hydroxyl group, regenerates the carbonyl group and forms a protonated ester. masterorganicchemistry.com Finally, deprotonation of the carbonyl oxygen by a weak base (like water or another molecule of methanol) yields the final product, this compound, and regenerates the acid catalyst. wikipedia.orgorganic-chemistry.org All steps in the Fischer esterification are reversible, and the equilibrium can be driven towards the product by using an excess of the alcohol or by removing water as it is formed. orgsyn.orgmasterorganicchemistry.com

Hydrolysis:

The hydrolysis of this compound, the reverse of esterification, can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: The mechanism of acid-catalyzed hydrolysis is the exact reverse of the Fischer esterification. khanacademy.org It begins with the protonation of the ester's carbonyl oxygen, followed by the nucleophilic attack of water to form a tetrahedral intermediate. A series of proton transfers and the elimination of methanol lead to the formation of 3-hydroxy-2-methylpropanoic acid.

Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. youtube.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. wikipedia.org This intermediate then collapses, expelling the methoxide (B1231860) ion as the leaving group and forming the carboxylic acid. The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. masterorganicchemistry.com This final acid-base step is essentially irreversible and drives the reaction to completion. youtube.com To obtain the free carboxylic acid, a subsequent acidification step is required.

A study on the enzymatic hydrolysis of a related compound, (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid ester, using Candida lipolytica esterase demonstrated high enantioselectivity, achieving an enantiomeric excess of 99.0% for the remaining ester after 50% hydrolysis. masterorganicchemistry.com This highlights the potential for biocatalytic methods in the selective transformation of such esters.

Table 1: Comparison of Esterification and Hydrolysis Mechanisms

Feature Fischer Esterification Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis (Saponification)
Catalyst Acid (e.g., H₂SO₄) Acid (e.g., H₂SO₄) Base (e.g., NaOH)
Nucleophile Alcohol (Methanol) Water Hydroxide ion (OH⁻)
Key Intermediate Tetrahedral Intermediate Tetrahedral Intermediate Tetrahedral Intermediate
Reversibility Reversible Reversible Irreversible
Final Product (initial) Ester Carboxylic Acid Carboxylate Salt

Detailed Analysis of Oxidation and Reduction Reactions of this compound

Oxidation:

The primary alcohol functional group in this compound can be selectively oxidized to an aldehyde, forming methyl 2-formylpropanoate, using mild oxidizing agents to avoid over-oxidation to a carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or more modern methods like the Swern and Dess-Martin periodinane (DMP) oxidations are suitable for this transformation. orgsyn.orgorganic-chemistry.org

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine. organic-chemistry.org The reaction proceeds through the formation of an alkoxysulfonium salt intermediate. The base then facilitates an intramolecular E2 elimination to yield the aldehyde, dimethyl sulfide, and carbon dioxide.

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers a mild and selective method for oxidizing primary alcohols to aldehydes at room temperature. orgsyn.orgwikipedia.org The reaction mechanism involves a ligand exchange between the alcohol and an acetate (B1210297) group on the periodinane, followed by an intramolecular proton transfer to an acetate ligand, which then leads to the reductive elimination of the iodinane and the formation of the aldehyde. wikipedia.org A key advantage of DMP is its high chemoselectivity, allowing for the oxidation of alcohols in the presence of other sensitive functional groups. wikipedia.org

Reduction:

The ester functional group of this compound can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reduction converts the ester into two alcohol functionalities, resulting in the formation of 2-methylpropane-1,3-diol. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, with the methoxide group leaving to form an aldehyde intermediate. The aldehyde is then immediately reduced by another equivalent of hydride to form a primary alkoxide. A final aqueous workup protonates the two alkoxide ions to yield the diol product. It is important to note that LiAlH₄ is a very powerful reducing agent and will also reduce other functional groups if present.

Table 2: Summary of Oxidation and Reduction Reactions

Reaction Reagent(s) Functional Group Transformed Product
Oxidation PCC, PDC, Swern (DMSO, (COCl)₂, Et₃N), Dess-Martin Periodinane Primary Alcohol Aldehyde (Methyl 2-formylpropanoate)
Reduction LiAlH₄ Ester Primary Alcohol (2-Methylpropane-1,3-diol)

Nucleophilic Substitution and Other Derivatization Mechanisms of this compound

Nucleophilic Substitution at the Ester Carbonyl:

The ester group of this compound can undergo nucleophilic acyl substitution with various nucleophiles.

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of the corresponding amide, 3-hydroxy-2-methylpropanamide. This reaction, known as aminolysis, typically requires heating or catalytic activation. The mechanism follows the general nucleophilic acyl substitution pathway: addition of the amine to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of methanol. Recent developments have introduced catalytic methods, such as those using nickel/N-heterocyclic carbene (NHC) systems or iron(III) chloride, to facilitate the amidation of methyl esters under milder conditions. khanacademy.org

Derivatization of the Hydroxyl Group:

The primary hydroxyl group is also a site for various derivatization reactions, most notably acylation and etherification.

Acylation: The hydroxyl group can be readily acylated to form an ester by reacting it with an acyl chloride or an acid anhydride in the presence of a base (like pyridine (B92270) or triethylamine). The base serves to neutralize the HCl or carboxylic acid byproduct and to catalyze the reaction. This is a nucleophilic acyl substitution reaction where the hydroxyl group of this compound acts as the nucleophile.

Etherification (Williamson Ether Synthesis): To form an ether at the primary alcohol position, the Williamson ether synthesis can be employed. masterorganicchemistry.comwikipedia.org This two-step process first involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. youtube.com This alkoxide then undergoes an Sₙ2 reaction with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to yield the corresponding ether. masterorganicchemistry.comwikipedia.org The choice of a primary alkyl halide is crucial to favor substitution over elimination. wikipedia.org

Table 3: Common Derivatization Reactions

Reaction Type Reagent(s) Functional Group Targeted Product Functional Group
Amidation Ammonia or Amine Ester Amide
Acylation Acyl Chloride or Acid Anhydride, Base Hydroxyl Ester

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | Hydroxyl | Ether |


Precursor in Natural Product Total Synthesis

The inherent chirality and bifunctional nature of this compound make it an ideal starting point for the asymmetric synthesis of complex natural products. Chemists utilize it to install specific stereocenters, significantly reducing the number of steps and improving the efficiency of total synthesis campaigns.

Erythronolide A is the aglycone core of the erythromycin (B1671065) class of antibiotics, characterized by a complex 14-membered macrolide ring with ten stereocenters. The synthesis of such polypropionate structures frequently employs chiral building blocks to control the intricate stereochemistry. In synthetic strategies targeting Erythronolide A and similar polyketide natural products, this compound (the Roche ester) is a classic and widely used starting material. nih.gov It provides a reliable method for constructing the stereotriad building blocks that form the backbone of the macrolide. nih.gov

Discodermolide is a potent polyketide natural product isolated from the marine sponge Discodermia dissoluta that stabilizes microtubules, making it a target of interest in cancer research. Total synthesis is the only viable source of this complex molecule. Syntheses of discodermolide often rely on a convergent approach, where three major fragments of the molecule are prepared separately before being joined. This compound has been a cornerstone in the synthesis of these fragments, as it contains the key methyl-hydroxyl-methyl stereochemical pattern that is repeated within the natural product's structure. wikipedia.org For instance, a practical total synthesis of discodermolide was developed utilizing the Roche ester as a key chiral starting material. wikipedia.org

The utility of this compound extends to other significant marine-derived natural products.

Dictyostatin: This macrolide, first isolated from a sponge of the Spongia genus, is a powerful microtubule-stabilizing agent with potent antineoplastic properties. nih.gov The Roche ester is a well-established starting block for the total synthesis of dictyostatin. wikipedia.org Its use is central to what is known as the "Roche ester approach" for constructing the complex polypropionate segments of the molecule. nih.gov The first total synthesis that confirmed the absolute and relative configurations of (-)-dictyostatin utilized this chiral building block. wikipedia.org

Spongidepsin: A cytotoxic cyclic depsipeptide, (-)-Spongidepsin has also been a target of total synthesis. The synthesis of this natural product has been successfully achieved with this compound serving as a key chiral precursor. wikipedia.org

The following table summarizes the natural products discussed and the role of this compound in their synthesis.

Natural ProductClassSynthetic Role of this compound
Erythronolide A Macrolide (Polyketide)Precursor for stereotriad fragments in the polypropionate backbone. nih.gov
Discodermolide PolyketideChiral starting material for the main fragments containing repeated methyl-hydroxyl-methyl motifs. wikipedia.org
Dictyostatin Macrolide (Polyketide)Key starting block for the construction of the complex macrolide structure. wikipedia.orgnih.gov
Spongidepsin Cyclic DepsipeptideChiral precursor in the total synthesis of the molecule. wikipedia.org

Development of Pharmaceutical Intermediates and Analogs

Beyond the total synthesis of specific natural products, this compound is a valuable component of the "chiral pool," which consists of readily available, enantiomerically pure compounds used for the synthesis of new chemical entities. researchgate.net

The use of Methyl (R)-3-hydroxy-2-methylpropionate is a cornerstone in the synthesis of chiral building blocks for drug discovery. researchgate.net It allows for substrate-controlled diastereoselective reactions, enabling the efficient construction of complex, biologically active molecules. For example, it is a key starting material in the synthesis of fragments for the epothilones, a class of potent anticancer agents. researchgate.net While some total syntheses of epothilones may start from other precursors, the Roche ester is used to create specific fragments in a highly convergent manner, demonstrating its utility in generating diversity for structure-activity relationship (SAR) studies. This approach highlights how established chiral building blocks can be applied to the synthesis of novel pharmaceutical analogs and drug candidates. researchgate.net

Synthesis of Brassinosteroids and Plant Hormone Precursors Using this compound

This compound is a pivotal chiral building block for the synthesis of brassinosteroids, a class of plant steroid hormones that regulate a wide array of physiological processes, including cell elongation, division, and responses to stress. A formal synthesis of 24α-methylbrassinosteroids, which includes the potent plant hormone brassinolide (B613842) and its biosynthetic precursors, has been successfully achieved utilizing this compound. nih.gov

The critical role of this compound in this context lies in its ability to dictate the stereochemistry of the side chain of the brassinosteroid molecule. Specifically, the stereochemistry of the methyl group at the C24 position of the steroid is established by selecting the appropriate enantiomer of this compound. nih.gov This chosen enantiomer undergoes a sequence of conversions to form a chiral intermediate, which constitutes the C23-C28 fragment of the side chain. This fragment is then attached to the steroid nucleus to construct the complete brassinosteroid skeleton. nih.gov

The synthesis further involves the introduction of a (22R,23R)-diol group via Sharpless asymmetric dihydroxylation of an intermediate Δ22-steroid. This intermediate is a product of several reaction steps, including the attachment of a low-molecular sulfone to the steroid C22-aldehyde, followed by acetylation and reductive desulfurization. nih.gov The strategic use of this compound thus provides a reliable method for accessing these structurally complex and biologically important plant hormones. nih.gov

Application in Agrochemical Synthesis and Chiral Target Molecules

The inherent chirality of this compound makes it a valuable precursor in the synthesis of optically active molecules, a crucial feature for the development of modern agrochemicals. The biological activity of many pesticides and herbicides is often associated with a single enantiomer, with the other being inactive or even detrimental. Therefore, the ability to synthesize enantiomerically pure compounds is of high importance in the agrochemical industry.

While specific examples of commercial agrochemicals derived from this compound are not extensively detailed in readily available literature, its role as a versatile chiral building block is well-established. Its utility in creating optically active molecules suggests its potential as a starting material or intermediate in the synthesis of new and more effective crop protection agents. The principles of asymmetric synthesis that make it valuable in pharmaceuticals are directly transferable to the agrochemical field.

Advanced Chiral Building Block Strategies Employing this compound

Incorporation of Specific Stereochemistry into Complex Target Molecules

The primary strategic advantage of using this compound in organic synthesis is the direct incorporation of a specific stereocenter into a target molecule. As a chiral pool starting material, its predefined stereochemistry at the C2 position is transferred through a synthetic sequence to the final product. This strategy is highly efficient as it avoids the need for chiral separations or asymmetric reactions at later stages of the synthesis, which can often be low-yielding and costly.

A prime example of this is the synthesis of 24α-methylbrassinosteroids. The stereochemistry of the methyl group at C24 in the final hormone is directly determined by the choice of either the (R)- or (S)-enantiomer of this compound at the beginning of the synthesis. nih.gov This control over a key stereocenter in the side chain is crucial for the biological activity of the resulting brassinosteroid.

The compound serves as a precursor to a chiral intermediate that is essential for forming a specific fragment of the target molecule's side chain. nih.gov This method of embedding stereochemistry is a cornerstone of modern asymmetric synthesis, enabling the construction of complex natural products and other chiral molecules with high stereochemical fidelity.

Multi-step Convergent Synthesis Leveraging the Chiral Properties of this compound

Convergent synthesis is a strategy that involves the independent synthesis of fragments of a complex molecule, which are then coupled together at a late stage. This compound is frequently employed in such strategies as the starting material for one of these key fragments. Its chiral nature is instrumental in these multi-step sequences.

This approach has been utilized in the synthesis of several complex bioactive natural products. For instance, both (R)- and (S)-enantiomers of this compound are used as starting materials for the synthesis of molecules like dictyostatin, the antimitotic agent discodermolide, and spongidepsin. chemicalbook.com In these syntheses, the ester is elaborated into a more complex, multi-stereocenter fragment, which is then combined with other separately synthesized pieces to form the final, intricate structure.

The use of this compound in this manner highlights its role as a foundational chiral building block. It allows for the efficient and stereocontrolled construction of a portion of a molecule, which can then be integrated into a larger, more complex architecture through a convergent synthetic route.

Interactive Data Tables

Table 1: Properties of this compound Enantiomers

Property(R)-Methyl 3-hydroxy-2-methylpropanoate(S)-Methyl 3-hydroxy-2-methylpropanoate
Synonym (-)-Methyl D-beta-hydroxyisobutyrate sigmaaldrich.com(+)-Methyl L-beta-hydroxyisobutyrate sigmaaldrich.com
CAS Number 72657-23-9 sigmaaldrich.com80657-57-4 sigmaaldrich.com
Molecular Formula C₅H₁₀O₃ sigmaaldrich.comC₅H₁₀O₃ sigmaaldrich.com
Molecular Weight 118.13 g/mol sigmaaldrich.com118.13 g/mol sigmaaldrich.com
Appearance Liquid sigmaaldrich.comLiquid sigmaaldrich.com
Boiling Point 76-77 °C at 12 mmHg sigmaaldrich.com74 °C at 10 mmHg sigmaaldrich.com
Density 1.066 g/mL at 25 °C sigmaaldrich.com1.071 g/mL at 25 °C sigmaaldrich.com
Optical Activity [α]19/D −26° (c=4 in methanol) sigmaaldrich.com[α]19/D +26° (c=4 in methanol) sigmaaldrich.com

Table 2: Examples of Complex Molecules Synthesized Using this compound

Target MoleculeClassRelevanceStarting Material Enantiomer
Brassinolide Brassinosteroid / Plant HormonePlant growth regulation nih.gov(R) or (S) depending on desired stereoisomer nih.gov
Discodermolide PolyketideAntimitotic agent chemicalbook.com(R) and (S) chemicalbook.com
Dictyostatin PolyketideAntitumor agent chemicalbook.com(S) chemicalbook.com
Spongidepsin MacrolideCytotoxic agent chemicalbook.com(S) chemicalbook.com
Sagopilone Epothilone analogAntitumor agent (R)
Zincophorin IonophoreAntibiotic (R)
Soraphen A PolyketideAntifungal agent (R)

Biological and Biochemical Research Applications of Methyl 3 Hydroxy 2 Methylpropanoate

Investigation of Metabolic Pathways and Enzyme Interactions

The compound serves as a valuable tool for dissecting enzymatic mechanisms and metabolic routes, particularly those related to amino acid catabolism.

Methyl 3-hydroxy-2-methylpropanoate is utilized in research involving enzyme-catalyzed reactions. While its direct biological activity often involves hydrolysis to its corresponding acid or conversion to a thioester analog, the ester form is a useful substrate for in vitro enzymatic studies. For instance, lipases, a class of enzymes that catalyze the hydrolysis of esters, have been used to perform stereospecific hydrolysis on related ester compounds. researchgate.net In one study, lipase (B570770) P from Pseudomonas sp. was particularly effective in the asymmetric hydrolysis of a prochiral diester, producing (R)-3-Hydroxy-2-methylpropyl butyrate (B1204436) with high enantiomeric excess. researchgate.net Such studies are crucial for understanding enzyme stereoselectivity and for the chiral synthesis of valuable chemical intermediates. researchgate.net

The metabolites of this compound, primarily 3-hydroxyisobutyrate (B1249102) (3-HIB), are implicated in significant biological pathways. 3-HIB is a key intermediate in the catabolism of the branched-chain amino acid, valine. numberanalytics.comnih.gov The valine metabolic pathway breaks down this essential amino acid into succinyl-CoA, which then enters the citric acid cycle for energy production. numberanalytics.com

A critical step in the valine degradation pathway is the hydrolysis of the thioester analog, 3-hydroxyisobutyryl-CoA (HIBYL-CoA). nih.gov This reaction is catalyzed by the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH). numberanalytics.comnih.govresearchgate.net The presence of a hydrolase in a pathway that largely utilizes coenzyme A esters was once considered paradoxical. nih.gov However, the identification of HIBCH confirmed that the pathway proceeds through the free acid, 3-hydroxyisobutyric acid. nih.gov The HIBCH enzyme facilitates the conversion of HIBYL-CoA to 3-hydroxyisobutyric acid, a crucial step before subsequent oxidation. researchgate.net Deficiency in the HIBCH enzyme leads to a rare inherited metabolic disorder, underscoring the enzyme's vital role in valine catabolism. researchgate.netresearchgate.net

StepSubstrateEnzymeProduct
1ValineBranched-chain aminotransferase (BCAT)3-Methyl-2-oxobutanoate
23-Methyl-2-oxobutanoateBranched-chain alpha-keto acid dehydrogenase complex (BCKDC)Isobutyryl-CoA
3Isobutyryl-CoAIsobutyryl-CoA dehydrogenaseMethacrylyl-CoA
4Methacrylyl-CoAMethacrylyl-CoA hydratase (Crotonase)3-Hydroxyisobutyryl-CoA
5 3-Hydroxyisobutyryl-CoA 3-Hydroxyisobutyryl-CoA hydrolase (HIBCH) 3-Hydroxyisobutyrate
63-Hydroxyisobutyrate3-Hydroxyisobutyrate dehydrogenaseMethylmalonate semialdehyde
7Methylmalonate semialdehydeMethylmalonate-semialdehyde dehydrogenasePropionyl-CoA
8Propionyl-CoAPropionyl-CoA carboxylaseSuccinyl-CoA

This table outlines the major steps in the valine catabolic pathway, emphasizing the reaction catalyzed by HIBCH. numberanalytics.com

Biopolymer and Material Science Research Utilizing this compound Units

In the field of material science, the monomeric unit derived from this compound is being used to create novel bioplastics with enhanced properties.

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by microorganisms, and they are considered promising alternatives to conventional plastics. nih.gov Researchers have successfully incorporated 3-hydroxy-2-methylpropionate (3H2MP), the monomer unit corresponding to this compound, into PHAs. nih.gov By using recombinant Escherichia coli and providing the sodium salt of 3H2MP as an external precursor, scientists can synthesize PHAs with varying compositions of 3H2MP units, ranging from 5 to 100 mole percent. nih.gov These α-carbon methylated PHAs exhibit interesting properties, such as different crystallization behaviors, compared to conventional PHAs like poly(3-hydroxybutyrate) (P(3HB)). nih.gov

A significant advancement in PHA research is the ability to control the polymer's tacticity—the stereochemical arrangement of the monomer units along the polymer chain. This is achieved by using specific stereoisomers of the 3H2MP precursor. nih.gov

When recombinant E. coli is supplied with the (S)-enantiomer of the 3H2MP precursor, the bacterium directly polymerizes it while preserving its chirality. nih.gov This process results in the synthesis of a highly isotactic P(3H2MP) with a repeating structure of (S)-units (R:S ratio = 1:99). nih.gov This isotactic polymer is semi-crystalline with a melting temperature of 114-119 °C and a relatively high enthalpy of fusion. nih.gov

Conversely, when the (R)-enantiomer is used as the precursor, it undergoes racemization within the bacteria before polymerization. nih.gov This leads to the production of an amorphous, atactic P(3H2MP) with a nearly random mixture of (R) and (S) units (R:S ratio = 40:60). nih.gov This ability to manipulate the precursor's stereoisomeric configuration provides a powerful method for controlling the physical properties of the resulting biopolymer. nih.gov Furthermore, P(3H2MP) polymers demonstrate significantly higher thermal stability compared to P(3HB), independent of their tacticity. nih.gov

Precursor Fed to E. coliResulting Polymer3H2MP Unit Composition (R:S ratio)Polymer Properties
(S)-3-hydroxy-2-methylpropionateIsotactic P(3H2MP)1:99Semi-crystalline, T_m = 114-119 °C
(R)-3-hydroxy-2-methylpropionateAtactic P(3H2MP)40:60Amorphous

This table summarizes the controlled biosynthesis of P(3H2MP) with different tacticities based on the stereoisomer of the precursor used. nih.gov

Impact of 3-Hydroxy-2-methylpropionate Units on PHA Crystallization Behavior and Thermal Stability

The incorporation of 3-hydroxy-2-methylpropionate (3H2MP) units into polyhydroxyalkanoates (PHAs) significantly alters the polymer's crystallization behavior and thermal stability. nih.gov These changes are primarily attributed to the presence of a methyl group on the α-carbon of the monomer unit, which introduces steric hindrance and affects the regularity of the polymer chain. The stereochemistry, or tacticity, of the 3H2MP unit is a critical determinant of the resulting polymer's physical properties. nih.gov

Research using recombinant Escherichia coli LSBJ has demonstrated that the chirality of the 3H2MP precursor directly influences the properties of the synthesized PHA. nih.gov When (S)-3-hydroxy-2-methylpropionate is supplied, it is directly polymerized, maintaining its chirality and resulting in a highly isotactic poly(3-hydroxy-2-methylpropionate), referred to as P(3H2MP). This isotactic polymer is semi-crystalline, exhibiting a distinct melting temperature (T_m) in the range of 114-119 °C and a substantial enthalpy of fusion (ΔH_m) of 68 J/g. nih.gov In contrast, when the racemic form or the (R)-enantiomer of the 3H2MP precursor is used, racemization occurs during the metabolic process, leading to the formation of an atactic P(3H2MP). This atactic polymer, with a nearly equal distribution of (R) and (S) units (e.g., R:S = 40:60), is amorphous and does not display a melting point. nih.gov

The introduction of 3H2MP units also has a pronounced effect on the thermal stability of PHAs. Thermogravimetric analysis reveals that the thermal degradation temperature at which 5% weight loss occurs for P(3H2MP) is approximately 313 °C, regardless of its tacticity. nih.gov This is a significant improvement compared to the degradation temperature of poly(3-hydroxybutyrate) (P(3HB)), which is around 257 °C. nih.gov This enhanced thermal stability makes PHAs containing 3H2MP units more suitable for melt processing, a common industrial technique for manufacturing plastics.

Table 1: Thermal Properties of PHAs Containing 3-Hydroxy-2-methylpropionate (3H2MP) and Related Monomers

PolymerMonomer CompositionMelting Temperature (T_m) [°C]Enthalpy of Fusion (ΔH_m) [J/g]5% Weight Loss Temperature (T_d) [°C]Reference
P(3HB)100% 3-hydroxybutyrate--257 nih.gov
Isotactic P(3H2MP)100% (S)-3-hydroxy-2-methylpropionate (R:S = 1:99)114-11968~313 nih.gov
Atactic P(3H2MP)(R,S)-3-hydroxy-2-methylpropionate (R:S = 40:60)AmorphousAmorphous~313 nih.gov
P(3HB-co-8 mol% 3H2MP)92% 3HB, 8% (R)-3H2MP--- nih.gov

Note: Data for P(3HB-co-8 mol% 3H2MP) was mentioned in the study but specific thermal values were not provided in the abstract.

Design of Novel Biodegradable Plastics with Tuned Material Properties Through Incorporation of this compound-derived Units

The ability to incorporate 3-hydroxy-2-methylpropionate (3H2MP) units into polyhydroxyalkanoates (PHAs) opens up significant opportunities for designing novel biodegradable plastics with precisely tuned material properties. nih.gov The physical characteristics of PHAs, ranging from brittle and stiff to flexible and elastic, are highly dependent on their monomeric composition and chemical structure. nih.gov By strategically introducing 3H2MP as a comonomer, material scientists can manipulate key properties such as flexibility, tensile strength, and degradation rate to meet the demands of specific applications.

The incorporation of an α-carbon-methylated monomer like 3H2MP disrupts the crystalline lattice of otherwise highly crystalline PHAs like poly(3-hydroxybutyrate) (P(3HB)). P(3HB) is known for its stiffness and brittleness, which limits its application. nih.gov Copolymerization with monomers that interfere with crystallization, such as 3H2MP, can impart flexibility and toughness to the resulting material. The presence of the methyl group on the polymer backbone increases the distance between polymer chains, weakening intermolecular forces and lowering the crystallinity. This principle is a powerful strategy for improving the mechanical properties and impact resistance of PHAs. nih.gov

Furthermore, the tacticity of the incorporated 3H2MP unit offers another level of control. As seen with P(3H2MP) homopolymers, a highly isotactic chain promotes crystallization, leading to a semi-crystalline material, whereas an atactic chain results in an amorphous, more rubber-like polymer. nih.gov By controlling the stereochemistry of the 3H2MP precursor during biosynthesis, it is possible to create copolymers with controlled amorphous and crystalline regions, effectively designing thermoplastic elastomers. This concept has been demonstrated with block copolymers containing soft and hard segments, such as poly(2-hydroxybutyrate-block-3-hydroxybutyrate), which exhibit elastomer-like properties. nih.gov A similar approach using 3H2MP could yield materials with a wide range of elastic properties.

The enhanced thermal stability conferred by 3H2MP units is also a critical design parameter. nih.gov A higher degradation temperature allows for a wider processing window, making the material compatible with standard industrial equipment used for commodity plastics and reducing the risk of degradation during manufacturing. This control over thermal and mechanical properties allows for the creation of a new generation of bio-based and biodegradable plastics. These materials can be tailored for diverse uses, from flexible packaging films and agricultural mulches to rigid containers and medical implants, providing a sustainable alternative to conventional petroleum-based plastics. nih.gov

Table 2: Potential Impact of 3-Hydroxy-2-methylpropionate (3H2MP) Incorporation on PHA Material Properties

Material PropertyP(3HB) Homopolymer (Reference)Expected Effect of Incorporating Atactic 3H2MP UnitsRationale for ChangeReference
CrystallinityHigh (Stiff, Brittle)DecreasedThe α-methyl group disrupts the regularity of the polymer chain, hindering crystal packing. nih.govnih.gov
Flexibility / ToughnessLowIncreasedReduced crystallinity leads to a less rigid and more ductile material. nih.govnih.gov
Glass Transition Temp. (T_g)~5 °CDecreasedIncreased chain mobility in the amorphous regions. rsc.org
Melting Temperature (T_m)~175 °CDecreasedFormation of less perfect, smaller crystallites that require less energy to melt. rsc.org
Thermal Stability (T_d)~257 °CIncreasedThe chemical structure of the 3H2MP unit is inherently more stable at higher temperatures. nih.gov

Note: This table is illustrative, based on established principles of PHA copolymerization and specific findings related to α-carbon methylated monomers. The exact property values would depend on the specific mole fraction and tacticity of the incorporated 3H2MP units.

Computational and Theoretical Chemistry Studies of Methyl 3 Hydroxy 2 Methylpropanoate

Quantum Chemical Calculations for Reaction Mechanism Prediction

Quantum chemical calculations are a cornerstone of modern chemistry, enabling the prediction of reaction pathways and the characterization of transient species that are often difficult to observe experimentally. For Methyl 3-hydroxy-2-methylpropanoate, these calculations are particularly useful in elucidating the mechanisms of its fundamental reactions.

Density Functional Theory (DFT) for Transition State Mapping of Reactions Involving this compound

Density Functional Theory (DFT) has emerged as a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification and characterization of transition states. While specific DFT studies exclusively on this compound are not abundant in the literature, extensive research on related simple methyl esters, such as methyl propionate (B1217596) and methyl butanoate, provides a robust framework for understanding its reactive behavior.

Theoretical studies on the decomposition of small methyl esters have detailed various reaction pathways, including unimolecular decompositions and hydrogen abstraction reactions. For instance, the decomposition of methyl butanoate has been shown to proceed through several channels, with the formation of radicals being a key step. The transition states for these reactions are typically calculated using DFT methods, such as B3LYP or M06-2X, with appropriate basis sets (e.g., 6-311++G**) to accurately describe the electronic structure. These studies reveal that the stability of the transition states dictates the preferred reaction pathway.

In the context of this compound, DFT could be employed to map the transition states for reactions such as pyrolysis. The presence of the hydroxyl group introduces additional complexity and potential reaction channels, including intramolecular hydrogen bonding that can influence the geometry and energy of the transition states.

Prediction of Ester Hydrolysis and Nucleophilic Acyl Substitution Pathways

Ester hydrolysis is a fundamental reaction of this compound. Computational studies on the hydrolysis of simple esters like methyl propanoate have elucidated the stepwise mechanism of this process. chemguide.co.uk The reaction, which can be catalyzed by either acid or base, generally proceeds through a tetrahedral intermediate.

Under basic conditions, the hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt and an alcohol. The reaction is essentially irreversible.

Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol regenerate the acid catalyst and produce the carboxylic acid. This reaction is reversible. chemguide.co.uk

Computational models, particularly those employing DFT, can predict the energy barriers associated with the formation and breakdown of the tetrahedral intermediate in both acid- and base-catalyzed hydrolysis of this compound. These models can also predict the pathway of other nucleophilic acyl substitution reactions, where a different nucleophile replaces the methoxy (B1213986) group. The general mechanism, involving the formation of a tetrahedral intermediate, is a common feature of these reactions.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to study the interactions between small molecules and biological macromolecules, such as enzymes. For this compound, these methods can predict its behavior in a biological environment, particularly its interaction with enzymes that can metabolize it.

Prediction of Binding Affinities of this compound with Enzymes (e.g., Esterases)

Carboxylesterases are a class of enzymes that catalyze the hydrolysis of ester-containing compounds. nih.gov Molecular docking simulations can be used to predict the binding affinity of this compound to the active site of various esterases. These simulations place the ligand (the ester) into the binding site of the enzyme and calculate a scoring function that estimates the binding energy.

While specific docking studies on this compound are not widely reported, the general principles of esterase activity are well-established through computational studies. nih.gov The active site of a typical carboxylesterase contains a catalytic triad, often composed of serine, histidine, and an acidic residue (e.g., aspartate or glutamate). The binding affinity of an ester substrate is determined by a combination of factors, including its size, shape, and the intermolecular interactions it forms with the amino acid residues in the active site. These interactions can include hydrogen bonds (especially relevant for the hydroxyl group of this compound), van der Waals forces, and hydrophobic interactions.

A hypothetical docking study of this compound with a human carboxylesterase would likely show the carbonyl group oriented towards the catalytic serine residue, poised for nucleophilic attack. The hydroxyl group could form additional hydrogen bonds with nearby residues, potentially influencing its binding affinity and orientation.

Simulation of Substrate-Enzyme Interactions and Conformational Analysis

Molecular dynamics (MD) simulations can provide a more dynamic picture of the interaction between this compound and an enzyme. These simulations model the movement of atoms over time, allowing for the observation of conformational changes in both the substrate and the enzyme upon binding.

A computational study on the catalytic mechanism of carboxylesterases revealed a multi-step process for ester hydrolysis. nih.gov This process involves:

Nucleophilic attack by the active site serine on the substrate's carbonyl carbon, forming a tetrahedral intermediate.

Formation of an acyl-enzyme intermediate, where the acyl part of the ester is covalently bonded to the serine, and the alcohol part is released.

Nucleophilic attack by a water molecule on the acyl-enzyme intermediate, forming a second tetrahedral intermediate.

Release of the carboxylic acid and regeneration of the free enzyme.

MD simulations of this compound in the active site of an esterase could be used to study the stability of these intermediates and the conformational changes that facilitate the catalytic process. Conformational analysis of the ester itself is also important, as its preferred conformation in solution will influence how it initially binds to the enzyme.

Solvent Effects in Chemical Reactivity of this compound

The solvent in which a reaction is carried out can have a significant impact on its rate and mechanism. Computational models can be used to study these solvent effects on the reactivity of this compound.

Theoretical studies on the thermolysis of the related compound methyl-3-hydroxypropanoate in m-xylene (B151644) have shown that both explicit and implicit solvent models can provide important information about the kinetic and thermodynamic behavior of the reaction. researchgate.net The Self-Consistent Isodensity Polarizable Continuum Model (SCI-PCM) is an example of an implicit model that can be used to calculate the effect of the solvent on the energy of the reactants, transition states, and products. Explicit models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solute-solvent interactions.

In the case of the hydrolysis of this compound, the polarity of the solvent would play a crucial role. Studies on the hydrolysis of other esters have shown that the rate of reaction can be influenced by the ability of the solvent to stabilize the charged transition state. zenodo.org For instance, the rate of alkaline hydrolysis of methyl substituted benzoates was found to decrease with an increasing percentage of a co-solvent like N,N'-dimethylformamide or dioxane in aqueous solutions. zenodo.org This is because the polar transition state is better solvated by water, and the addition of a less polar co-solvent can destabilize it, thus increasing the activation energy and slowing the reaction.

COSMO-RS Modeling for Solvation Analysis in Reaction Systems

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational method that predicts the thermodynamic properties of liquids and solutions based on quantum chemical calculations. nih.govsigmaaldrich.com It combines quantum mechanics with statistical thermodynamics to determine the chemical potential of a molecule in a liquid phase, which is crucial for understanding solvation effects on reaction equilibria and rates. nih.govsigmaaldrich.com

The COSMO-RS methodology involves a multi-step process. First, a quantum chemical calculation, typically using Density Functional Theory (DFT), is performed for the isolated molecule in a virtual conductor. This generates a screening charge distribution on the molecular surface, which is then used to create a "sigma profile" (σ-profile). The σ-profile is a histogram of the surface charge density, representing the molecule's polarity distribution. This profile serves as a detailed descriptor of the molecule's interaction capabilities, such as hydrogen bonding and electrostatic interactions. nih.gov

By comparing the σ-profiles of the solute (e.g., this compound) and various solvents, COSMO-RS can predict a wide range of thermodynamic properties, including activity coefficients, solubilities, and partition coefficients. In the context of a reaction system, such as the esterification to produce this compound or its subsequent reactions, COSMO-RS can be used to screen for optimal solvents that may enhance reaction rates or shift the chemical equilibrium towards the desired product.

While direct COSMO-RS studies on reaction systems involving this compound are not extensively documented in publicly available literature, the principles of the method can be illustrated through its application to analogous esterification reactions. For instance, studies on other lipase-catalyzed esterifications have shown that COSMO-RS can effectively predict solvent effects on the reaction equilibrium. rsc.org The model calculates the activity coefficients of reactants and products in different solvents, which are then used to determine the thermodynamic equilibrium constant.

To illustrate how COSMO-RS could be applied to a reaction involving this compound, consider its synthesis via the esterification of 3-hydroxy-2-methylpropanoic acid with methanol (B129727). A computational study would first generate the σ-profiles for the acid, methanol, the ester product, and water (a byproduct). Then, the activity coefficients for each species in a range of potential solvents would be calculated.

Table 1: Illustrative COSMO-RS Prediction of Activity Coefficients at Infinite Dilution (γ∞) for Components in the Esterification of 3-hydroxy-2-methylpropanoic acid

CompoundSolventPredicted γ∞
3-hydroxy-2-methylpropanoic acidn-Hexane58.2
Toluene15.4
Acetonitrile (B52724)2.1
Water0.9
Methanoln-Hexane25.7
Toluene6.8
Acetonitrile1.5
Water1.1
This compound n-Hexane12.3
Toluene3.5
Acetonitrile1.2
Water1.8
Watern-Hexane250.0
Toluene85.3
Acetonitrile4.7
Water1.0

Note: The data in this table is illustrative and intended to demonstrate the type of output generated from a COSMO-RS study. It is based on general principles of solvation and not on a specific published study of this exact system.

From such data, a medicinal or process chemist could infer that a non-polar solvent like n-hexane would lead to very high activity coefficients for the polar reactants and water, potentially impacting reaction rates and phase behavior. Conversely, a polar aprotic solvent like acetonitrile might better solvate all components, influencing the reaction in a different manner.

Theoretical Prediction of Reaction Rates and Selectivity in Various Media

Beyond thermodynamics, computational chemistry offers powerful tools to predict the kinetics and selectivity of chemical reactions. By modeling the potential energy surface of a reaction, key parameters such as activation energies can be calculated, which are directly related to reaction rates via transition state theory.

For a molecule like this compound, which contains multiple functional groups and a chiral center, predicting reaction selectivity (chemoselectivity, regioselectivity, and stereoselectivity) is of paramount importance. Theoretical models, primarily based on DFT, can be used to explore different reaction pathways and identify the lowest energy transition states, which correspond to the major products.

A relevant example, while not on the target molecule itself, is the theoretical study of the gas-phase elimination kinetics of Methyl 2,2-dimethyl-3-hydroxypropionate. nih.gov In such a study, the reaction mechanism is elucidated by locating the transition state structure and calculating the activation energy. This information allows for the prediction of the reaction rate constant via the Arrhenius equation. The study found that the decomposition proceeds through a concerted, non-synchronous transition state. nih.gov

For reactions in solution, the effect of the solvent on reaction rates and selectivity can be incorporated using implicit solvent models (like COSMO) or by explicitly including solvent molecules in the calculation. These models account for the stabilization or destabilization of reactants, products, and transition states by the solvent, which can significantly alter the activation energies and thus the reaction outcomes.

Consider the hydrogenation of a precursor like methyl 2-(hydroxymethyl)acrylate to form this compound. This reaction can yield different products depending on the catalyst and reaction conditions. A theoretical study could model the adsorption of the reactant on a catalyst surface and calculate the activation barriers for different hydrogenation pathways, for instance, hydrogenation of the C=C double bond versus the C=O group.

Table 2: Hypothetical Theoretical Prediction of Activation Energies and Selectivity for a Reaction Involving this compound

Reaction PathwaySolventCalculated Activation Energy (kcal/mol)Predicted Selectivity (%)
Desired Product FormationMethanol15.295
Toluene18.580
Byproduct FormationMethanol17.85
Toluene19.120

Note: This table is a hypothetical representation of data from a theoretical study on reaction selectivity. The values are for illustrative purposes to show how computational results are typically presented and are not from a published study on this compound.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research on Methyl 3 Hydroxy 2 Methylpropanoate

Chromatographic Techniques for Enantiomeric Purity and Reaction Monitoring

Chromatographic methods are paramount for the separation and quantification of methyl 3-hydroxy-2-methylpropanoate, particularly for resolving its stereoisomers and monitoring its formation or conversion in chemical reactions.

Gas Chromatography (GC) with Chiral Stationary Phases for Enantiomeric Excess Determination

Gas chromatography (GC) is a powerful tool for the analysis of volatile compounds like this compound. When coupled with a chiral stationary phase (CSP), GC becomes an invaluable technique for the separation of enantiomers and the determination of enantiomeric excess (ee). The principle lies in the differential interaction of the enantiomers with the chiral environment of the column, leading to different retention times.

Various chiral stationary phases, often based on derivatized cyclodextrins, are employed for this purpose. For instance, studies on the separation of the stereoisomers of the structurally similar methyl 3-hydroxy-2-methylbutanoate have demonstrated the efficacy of columns such as CP Chirasil-Dex CB for achieving baseline separation of all four stereoisomers. sigmaaldrich.com The enantiomeric excess of methyl (R)-(−)-3-hydroxy-2-methylpropionate has been determined to be 99% using gas-liquid chromatography (GLC). sigmaaldrich.comhmdb.ca Similarly, the (S)-(+)-enantiomer has also been analyzed for its optical purity by GLC, showing an ee of 99%. nih.gov

The selection of the appropriate chiral stationary phase and the optimization of GC parameters, such as temperature programming and carrier gas flow rate, are critical for achieving optimal separation.

Table 1: Exemplary Chiral GC Parameters for Analysis of Related Compounds

ParameterValue/Condition
ColumnCP Chirasil-Dex CB
Oven Temperature ProgramIsothermal or gradient, e.g., 40°C (1 min) to 230°C @ 2°C/min
Carrier GasHydrogen or Helium
DetectorFlame Ionization Detector (FID)

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile technique for monitoring the progress of chemical reactions that produce or consume this compound and for assessing the purity of the final product. HPLC can be used to quantify the starting materials, intermediates, and products over time, providing valuable kinetic data.

For purity assessment, HPLC can separate the target compound from unreacted starting materials, byproducts, and other impurities. The use of a suitable detector, such as a UV detector or a refractive index detector, allows for the quantification of these species. In the context of stereoisomers, enantioselective HPLC, utilizing a chiral stationary phase, can be employed to determine the enantiomeric and diastereomeric purity of the product. sigmaaldrich.com While specific HPLC methods for monitoring the synthesis of this compound are often developed in-house by research laboratories, the principles remain the same. The choice of the stationary phase (e.g., C18 for reversed-phase) and the mobile phase composition are tailored to the specific reaction mixture.

Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Ultra-Performance Liquid Chromatography (UPLC), with its use of smaller particle size columns, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. When coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), it becomes a highly specific and sensitive tool for metabolite profiling. 2-Methyl-3-hydroxypropanoate is recognized as a metabolite in the Human Metabolome Database, underscoring its biological relevance. nih.gov

LC-MS/MS methods have been developed for the simultaneous determination of related biomarkers in biological samples, such as dried blood spots. nih.govresearchgate.net These methods often involve a simple sample preparation followed by rapid chromatographic separation and highly selective detection using multiple reaction monitoring (MRM). nih.govresearchgate.net In MRM, specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, providing excellent quantitative accuracy and precision. nih.gov Although a dedicated UPLC-MS method for this compound is not widely published, the established methodologies for similar small organic acids are directly applicable. nih.govresearchgate.net Such an approach would enable the sensitive detection and quantification of this compound in complex biological matrices like plasma, urine, and cell extracts, contributing to a better understanding of its role in metabolic pathways. sigmaaldrich.commetabolomicsworkbench.org

Spectroscopic Methods for Structural Elucidation and Mechanistic Studies

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound, which is crucial for its unambiguous identification and for studying reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and chemical environment of atoms in this compound.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For this compound, characteristic signals for the methyl ester protons, the C2-methyl protons, the C2 proton, and the C3 methylene (B1212753) protons are observed. The chemical shifts and coupling constants are diagnostic for the structure.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment. The carbonyl carbon of the ester group, the methoxy (B1213986) carbon, the C2 and C3 carbons, and the C2-methyl carbon all give rise to distinct signals. The chemical shifts are indicative of the functional groups present. For instance, a study on a related compound, methyl dl-anti-3-hydroxy-2-methylpentanoate, reported characteristic ¹³C NMR chemical shifts that allowed for its clear identification.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the complete connectivity of the molecule. Furthermore, NMR spectroscopy is instrumental in determining the relative stereochemistry (syn vs. anti) of diastereomers and can be used in conjunction with chiral derivatizing agents to determine enantiomeric purity.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Methyl (R)-3-hydroxy-2-methylpropanoate

Atom¹H NMR Shift (ppm)¹³C NMR Shift (ppm) (Predicted)
C=O-~175
OCH₃~3.71~51
CH(OH)~2.68~44
CH₂OH~3.67, ~3.74~65
CH₃~1.21~14

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions. Data is compiled from various sources and predictions. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds.

The most prominent features in the IR spectrum include:

A broad absorption band in the region of 3400 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.

A strong, sharp absorption band around 1735 cm⁻¹ which is characteristic of the C=O stretching vibration of the ester carbonyl group. nih.gov

C-H stretching vibrations from the methyl and methylene groups are observed in the 2850-3000 cm⁻¹ region.

C-O stretching vibrations for the ester and alcohol functionalities appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. nih.gov

IR spectroscopy can also be used to monitor the progress of reactions. For example, in a reaction where a hydroxyl group is being esterified, the disappearance of the broad O-H band and the appearance of the strong C=O band can be monitored over time to determine the reaction's completion.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)
Hydroxyl (O-H)Stretch, H-bonded~3400 (broad)
Carbonyl (C=O)Stretch~1735 (strong, sharp)
C-H (sp³ hybridized)Stretch2850-3000
C-OStretch1000-1300

Note: The exact positions of the peaks can be influenced by the sample preparation method (e.g., neat liquid, solution, or KBr pellet). nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for elucidating the structure of this compound. It provides precise information about the compound's molecular weight and offers insights into its structural features through the analysis of its fragmentation patterns.

When subjected to mass spectrometry, the this compound molecule (C₅H₁₀O₃) is ionized to form a molecular ion [M]⁺•. The exact mass of this ion can be calculated with high accuracy, and its nominal molecular weight is 118.13 g/mol . nih.govnih.gov The molecular ion peak is observed at a mass-to-charge ratio (m/z) corresponding to this weight.

The fragmentation of the molecular ion provides a characteristic fingerprint. The fragmentation pattern for this compound is influenced by the presence of its functional groups: a hydroxyl group, a methyl ester, and a secondary carbon. A notable fragmentation pathway for 3-hydroxy fatty acid methyl esters involves the formation of a stable ion at m/z 103. researchgate.net This fragment is characteristic and results from the cleavage of the carbon-carbon bond between C3 and C4, along with the loss of a water molecule from the molecular ion. The stability of this fragment is attributed to the electronic contribution from the adjacent ester group. researchgate.net

Another significant fragmentation involves the loss of a methoxy group (-OCH₃) from the ester, leading to a fragment ion at m/z 87. The loss of the entire methoxycarbonyl group (-COOCH₃) results in a fragment at m/z 59. The presence of a peak at m/z 88 in the GC-MS data of methyl (2S)-3-hydroxy-2-methylpropanoate further confirms a key fragmentation pathway. nih.gov

A summary of the expected key fragments in the mass spectrum of this compound is presented in the table below.

m/zProposed Fragment IonDescription
118[C₅H₁₀O₃]⁺•Molecular Ion
103[C₄H₇O₃]⁺Loss of a methyl group
87[C₄H₇O₂]⁺Loss of a methoxy group
59[C₃H₇O]⁺Loss of the methoxycarbonyl group
88[C₄H₈O₂]⁺•Key fragment from GC-MS data nih.gov

This table is generated based on general fragmentation principles of similar esters and specific data points found in literature.

Optical Rotation and Circular Dichroism for Chiral Analysis and Conformational Studies

This compound possesses a chiral center at the C2 position, leading to the existence of two enantiomers: (R)- and (S)-methyl 3-hydroxy-2-methylpropanoate. Optical rotation and circular dichroism are powerful, non-destructive techniques used to distinguish between these enantiomers and to study their conformational properties.

Optical rotation measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (e.g., temperature, solvent, concentration, and wavelength). For instance, Methyl (S)-(+)-3-hydroxy-2-methylpropionate has a reported specific rotation of [α]¹⁹/D +26° (c = 4 in methanol). sigmaaldrich.com The positive sign indicates that it is dextrorotatory, rotating the plane of polarized light to the right. Conversely, its (R)-enantiomer would be expected to have a negative specific rotation of the same magnitude under identical conditions. The enantiomeric excess (ee) of a sample can be determined by comparing its measured optical rotation to the specific rotation of the pure enantiomer. nih.gov

The specific rotation of a chiral molecule can be influenced by the solvent used for the measurement due to varying intermolecular interactions, such as hydrogen bonding. researchgate.net

EnantiomerSpecific Rotation ([α])Conditions
(S)-Methyl 3-hydroxy-2-methylpropanoate+26°19°C, D-line of sodium lamp, c = 4 in methanol (B129727) sigmaaldrich.com
(R)-Methyl 3-hydroxy-2-methylpropanoateNot explicitly found, but expected to be -26°Under identical conditions to the (S)-enantiomer

Together, optical rotation and circular dichroism provide a comprehensive toolkit for the chiral analysis of this compound, enabling the determination of its enantiomeric purity and offering insights into its three-dimensional structure in solution.

Challenges and Future Directions in Research on Methyl 3 Hydroxy 2 Methylpropanoate

Scalability of Enantiopure Methyl 3-hydroxy-2-methylpropanoate Synthesis for Industrial Applications

Mitigation of Catalyst Leaching and Racemization Issues in Large-Scale Production

A primary obstacle in large-scale asymmetric hydrogenation is the stability of the homogeneous catalysts, typically based on expensive precious metals like rhodium. Catalyst leaching, where the metal detaches from its supporting ligand and contaminates the product, is a significant concern. This not only results in the loss of the costly catalyst but also requires additional, often expensive, purification steps to remove metal traces from the final product. For instance, studies on related hydrogenation processes have reported rhodium leaching of up to 40% depending on the solvent used. ualberta.ca

Strategies to combat this include the immobilization of the catalyst onto solid supports. Research has explored using ion-exchange resins and silica-n-n-n-nafion composites to anchor rhodium-phosphine complexes. ualberta.caencyclopedia.pub While these heterogeneous catalysts can be more easily separated from the reaction mixture and recycled, they can suffer from reduced activity compared to their homogeneous counterparts. Furthermore, massive leaching issues can still plague these systems, potentially hindering catalytic performance over repeated uses. ualberta.ca Future research must focus on developing more robust immobilization techniques that prevent leaching without compromising catalytic activity or enantioselectivity.

Development of Sustainable and Economically Viable Production Routes

The development of sustainable and economically viable production routes is a major driver of current research. This involves moving away from reliance on precious metal catalysts and petrochemical feedstocks towards greener alternatives.

Biocatalysis presents a promising avenue. The use of enzymes, such as enoate reductases from the 'old yellow enzyme' family, has been successfully employed for the asymmetric bioreduction of methyl 2-hydroxymethylacrylate. researchgate.net This method can produce the desired (R)-configured product with excellent enantioselectivity (up to >99% ee). researchgate.net Baeyer-Villiger monooxygenases are another class of enzymes being explored for the conversion of renewable, cellulose-derived feedstocks like alkyl levulinates into precursors for 3-hydroxypropionic acid. nih.gov These enzymatic processes operate under mild conditions, reduce hazardous waste, and can utilize renewable resources, making them a highly sustainable alternative. nih.govnih.gov

Another approach focuses on sourcing starting materials from the "chiral pool," which consists of inexpensive and abundant enantiomerically pure compounds from natural sources like carbohydrates and amino acids. researchgate.net Utilizing these naturally occurring chiral molecules can provide a more economical and sustainable starting point for the synthesis of target molecules like this compound. researchgate.netrsc.org

Production ChallengeMitigation Strategy / Future DirectionKey Research Findings
Catalyst Leaching Immobilization of homogeneous catalysts on solid supports (e.g., resins, composites). ualberta.caencyclopedia.pubCan reduce but not always eliminate leaching; may decrease catalytic activity. ualberta.ca
Racemization Strict control of reaction and purification conditions (temperature, solvent).Maintaining stereochemical integrity is crucial for product efficacy.
Economic Viability Use of biocatalysts (e.g., enoate reductases) and whole-cell transformation. researchgate.netfrontiersin.orgHigh enantioselectivity (>99% ee) achieved under mild conditions. researchgate.net
Sustainability Synthesis from renewable resources (e.g., cellulose, chiral pool acids). nih.govrsc.orgChemoenzymatic approaches can convert biomass into key chemical precursors. nih.gov

Expanding the Scope of Synthetic Applications in Novel Chemical Spaces

This compound is well-established as a bifunctional building block for the total synthesis of various complex and biologically active natural products. Its enantiomers have been utilized as starting materials for potent compounds such as the antimitotic agent discodermolide. sigmaaldrich.com Future research aims to expand its utility into novel chemical spaces, creating new molecular scaffolds for medicinal chemistry and materials science.

The development of methodologies that allow for the selective functionalization of its hydroxyl and ester groups opens up possibilities for creating diverse libraries of compounds. For example, it can be used to generate 3D building blocks with desirable properties for drug discovery, such as a high fraction of sp3 hybridized carbon atoms, which is often associated with successful clinical candidates. whiterose.ac.uk By incorporating this chiral fragment into new molecular architectures, researchers can explore previously inaccessible areas of chemical space, potentially leading to the discovery of new therapeutic agents and functional materials.

Deeper Understanding of Biological Roles and Pathways in Vivo and In Vitro

While the synthetic applications of this compound are well-documented, its own biological roles and metabolic pathways are not fully understood. Much of the existing biological research has focused on its parent compound, 3-hydroxypropionic acid (3-HP), which is considered a valuable platform chemical that can be produced through biological routes. rsc.org Studies have investigated the native metabolism of 3-HP in microorganisms like Cupriavidus necator, identifying the genes and enzymes involved in its degradation. nih.gov

Future research needs to investigate the metabolism of the methyl ester form specifically. In vitro studies using liver microsomes and hepatocytes could elucidate how the compound is processed, identifying potential metabolites and metabolic pathways. mdpi.com Understanding whether the ester is hydrolyzed in vivo to the parent acid is a key first step. This knowledge is crucial for evaluating its toxicological profile and for the potential development of prodrugs where the methyl ester could be designed to release a biologically active carboxylic acid within the body.

Integration of Computational and Experimental Methodologies for Predictive Design and Discovery

The traditional trial-and-error approach to developing stereoselective reactions is time-consuming and inefficient. researchgate.netarxiv.org A significant future direction is the deep integration of computational modeling with experimental work to predict and optimize synthetic outcomes. Machine learning and artificial intelligence are emerging as powerful tools in this domain.

Researchers are developing composite machine learning models that combine algorithms like Random Forest, Support Vector Regression, and LASSO to quantitatively predict the enantioselectivity of stereoselective reactions. researchgate.netbohrium.com These models are trained on datasets that include features of the reactants, catalysts, and solvents, allowing them to capture complex, non-linear relationships that govern stereoselectivity. nih.govarxiv.org Knowledge-based graph models that embed chemical information about steric and electronic effects can further enhance predictive power and provide interpretable, atom-level insights into what drives reaction performance. nih.gov

This predictive capability will accelerate the discovery of new, highly efficient catalysts and optimal reaction conditions for the synthesis of enantiopure this compound, reducing the need for extensive experimental screening.

Research AreaFuture Direction / MethodologyPotential Impact
Catalyst Development Use of machine learning to predict catalyst performance. researchgate.netbohrium.comAccelerated discovery of efficient and selective catalysts.
Reaction Optimization Predictive modeling of reaction yield and stereoselectivity. nih.govReduced experimental effort and faster process development.
Mechanism Understanding Computational studies of transition states and reaction pathways.Deeper insight into the origins of stereoselectivity.

Environmental Impact Assessment of Synthetic Routes and Green Chemistry Initiatives

A growing emphasis on sustainable chemistry necessitates a thorough evaluation of the environmental footprint of chemical processes. Future work on this compound must include comprehensive environmental impact assessments of its various synthetic routes.

Life Cycle Assessment (LCA) is a critical tool for this purpose. rsc.org An LCA provides a cradle-to-gate analysis, quantifying the environmental burdens associated with a product, including raw material extraction, energy consumption, and waste generation. researchgate.netrsc.org Applying LCA to different synthetic pathways (e.g., traditional chemical synthesis vs. biocatalytic routes) can identify environmental "hotspots" and guide the selection of the most sustainable option. unimore.itcetjournal.it

The principles of green chemistry provide a framework for designing more environmentally benign processes. This is often quantified using various metrics.

Common Green Chemistry Metrics:

Atom Economy (AE): Measures the efficiency of a reaction in converting reactant atoms into the desired product.

E-Factor (Environmental Factor): Calculates the total mass of waste produced per unit mass of product.

Process Mass Intensity (PMI): The ratio of the total mass of all materials (water, solvents, reagents, reactants) used in a process to the mass of the final product. nih.govmdpi.com

Future research will focus on developing synthetic routes for this compound that optimize these metrics by minimizing waste, eliminating the use of hazardous substances, and utilizing renewable feedstocks and energy sources. nih.govrsc.org

Q & A

Q. How can isotopic labeling (e.g., ²H, ¹³C) of this compound enhance metabolic studies?

  • Answer: ¹³C-labeling at C3 enables tracking via LC-MS/MS in tracer assays. Deuterium labeling (C2-CH3) reduces β-oxidation rates, prolonging detection windows in pharmacokinetic studies. Use adapted Claisen condensations with labeled acetyl-CoA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.